Cas no 51338-99-9 (2-Propanamine, N-(acetyloxy)-2-methyl-)

2-Propanamine, N-(acetyloxy)-2-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Propanamine, N-(acetyloxy)-2-methyl-
- Acetic acid, (1,1-dimethylethyl)azanyl ester
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- インチ: 1S/C6H13NO2/c1-5(8)9-7-6(2,3)4/h7H,1-4H3
- InChIKey: FQYDPAFPHLEFFV-UHFFFAOYSA-N
- ほほえんだ: C(ONC(C)(C)C)(=O)C
じっけんとくせい
- 密度みつど: 0.937±0.06 g/cm3(Predicted)
- ふってん: 143.2±23.0 °C(Predicted)
- 酸性度係数(pKa): 2.63±0.70(Predicted)
2-Propanamine, N-(acetyloxy)-2-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-86353168-1.0g |
tert-butylamino acetate |
51338-99-9 | 95% | 1.0g |
$0.0 | 2023-01-08 |
2-Propanamine, N-(acetyloxy)-2-methyl- 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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7. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
2-Propanamine, N-(acetyloxy)-2-methyl-に関する追加情報
Introduction to 2-Propanamine, N-(acetyloxy)-2-methyl- (CAS No. 51338-99-9)
2-Propanamine, N-(acetyloxy)-2-methyl- is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its Chemical Abstracts Service (CAS) number 51338-99-9, exhibits unique structural and functional properties that make it a valuable intermediate in the development of various therapeutic agents. The molecular structure of this compound incorporates both acetyloxy and methyl substituents, which contribute to its reactivity and potential applications in drug design.
The acetyloxy group in the molecule is particularly noteworthy, as it introduces a polar functional moiety that can enhance solubility and binding affinity in biological systems. This feature is increasingly exploited in the design of novel drug candidates, where optimizing solubility and bioavailability is critical for therapeutic efficacy. Additionally, the methyl group provides steric hindrance and influences the overall conformation of the molecule, which can be tailored to interact with specific biological targets.
In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The presence of stereocenters in 2-Propanamine, N-(acetyloxy)-2-methyl- makes it a promising candidate for studying stereoselective synthesis and pharmacological activity. Research has demonstrated that enantiomeric purity plays a crucial role in the efficacy and safety of many drugs, and compounds like this one offer a platform for exploring these relationships.
The synthesis of 2-Propanamine, N-(acetyloxy)-2-methyl- involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for producing pharmaceutical intermediates that meet stringent regulatory standards.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. For instance, derivatives of 2-Propanamine, N-(acetyloxy)-2-methyl- have been investigated for their role in modulating enzyme activity and receptor binding. Preliminary studies suggest that modifications to the acetyloxy group can significantly alter pharmacokinetic properties, such as metabolic stability and cellular uptake.
The pharmaceutical industry is continually seeking innovative ways to improve drug delivery systems. 2-Propanamine, N-(acetyloxy)-2-methyl- has been explored as a precursor for prodrugs, which are inactive until converted into their active form within the body. This approach can enhance drug solubility and reduce side effects, making it an attractive strategy for developing next-generation therapeutics.
Another area where this compound shows promise is in the field of polymer chemistry. The acetyloxy group can participate in polymerization reactions, leading to the formation of novel materials with tailored properties. These polymers could find applications in drug delivery systems, coatings, and other advanced materials.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 2-Propanamine, N-(acetyloxy)-2-methyl- with greater accuracy. Molecular modeling studies have helped elucidate how structural modifications influence biological activity, providing insights that guide experimental design. This interdisciplinary approach is crucial for accelerating the discovery and development of new drugs.
The environmental impact of chemical synthesis is also a critical consideration. Efforts are underway to develop greener methodologies for producing pharmaceutical intermediates. 2-Propanamine, N-(acetyloxy)-2-methyl- serves as an example of how sustainable chemistry can be integrated into drug development workflows. Techniques such as solvent-free reactions and biocatalysis are being explored to minimize waste and energy consumption.
In conclusion, 2-Propanamine, N-(acetyloxy)-2-methyl- (CAS No. 51338-99-9) represents a fascinating compound with diverse applications in pharmaceuticals and materials science. Its unique structural features offer opportunities for innovation in drug design, polymer chemistry, and sustainable synthesis. As research continues to uncover new possibilities for this molecule, 2-Propanamine, N-(acetyloxy)-2-methyl- is poised to play a significant role in shaping the future of chemical biology.
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